4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline
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Overview
Description
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur in the presence of an oxidizing agent.
Chlorination: The phenothiazine core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 2-position.
Coupling with Di-p-tolylaniline: The chlorinated phenothiazine is coupled with N,N-di-p-tolylaniline using a coupling reagent like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydrophenothiazine.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives with various functional groups.
Scientific Research Applications
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline involves its interaction with various molecular targets:
Dopamine Receptors: It may act as an antagonist at dopamine receptors, similar to other phenothiazine derivatives.
Oxidative Stress Pathways: The compound can modulate oxidative stress pathways, contributing to its potential therapeutic effects.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, providing a basis for its medicinal applications.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Perphenazine: A phenothiazine with similar structural features and pharmacological properties.
Thioridazine: A phenothiazine used in the treatment of schizophrenia.
Uniqueness
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C32H25ClN2S |
---|---|
Molecular Weight |
505.1 g/mol |
IUPAC Name |
N-[4-(2-chlorophenothiazin-10-yl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C32H25ClN2S/c1-22-7-12-25(13-8-22)34(26-14-9-23(2)10-15-26)27-16-18-28(19-17-27)35-29-5-3-4-6-31(29)36-32-20-11-24(33)21-30(32)35/h3-21H,1-2H3 |
InChI Key |
COXYZUJZMQSRPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)N4C5=CC=CC=C5SC6=C4C=C(C=C6)Cl |
Origin of Product |
United States |
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